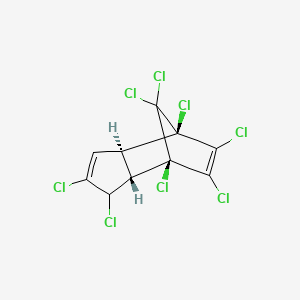

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlordane is synthesized through the chlorination of cyclopentadiene followed by a Diels-Alder reaction with hexachlorocyclopentadiene . The reaction conditions typically involve the use of a solvent such as carbon tetrachloride and a catalyst like aluminum chloride to facilitate the chlorination process .

Industrial Production Methods

Industrial production of chlordane involves large-scale chlorination of cyclopentadiene, followed by purification processes to isolate the desired isomers . The production process is designed to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene undergoes several types of chemical reactions, including:

Oxidation: Chlordane can be oxidized to form various chlorinated derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.

Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include various chlorinated derivatives and less chlorinated compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene has been studied extensively for its applications in various fields:

Mechanism of Action

The mechanism of action of 1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene involves its interaction with the central nervous system of insects. It acts as a neurotoxin by disrupting the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled neuronal firing and eventual death of the insect . The compound also affects other molecular targets and pathways, including enzyme inhibition and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Heptachlor: Another organochlorine pesticide with similar chemical structure and properties.

Aldrin: A related compound used as an insecticide, known for its persistence in the environment.

Uniqueness

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene is unique due to its high chlorine content and its effectiveness as a broad-spectrum pesticide . Its stability and persistence in the environment also distinguish it from other similar compounds .

Biological Activity

1,2,4,5,6,7,8,8-Octachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene, commonly known as Chlordane (CAS Number: 57-74-9), is a synthetic organochlorine compound that has been widely used as a pesticide. Its biological activity is of significant concern due to its toxicity and environmental persistence. This article aims to provide a comprehensive overview of the biological activity of Chlordane, including its effects on various organisms, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula : C10H6Cl8

- Molecular Weight : 409.78 g/mol

- Melting Point : 106 °C

- Boiling Point : 175 °C at 1 Torr

- Density : 1.59-1.63 g/cm³ at 25 °C

Structural Characteristics

Chlordane is characterized by its complex structure featuring multiple chlorine atoms attached to a bicyclic framework. The presence of these chlorine atoms contributes to its hydrophobicity and bioaccumulation potential in the environment.

Toxicity Profile

Chlordane is classified as highly toxic to aquatic organisms and poses significant risks to soil organisms as well. The compound has been shown to disrupt endocrine functions in various species, leading to reproductive and developmental abnormalities.

Toxicity Data Table

| Organism Type | Toxicity Level (LC50) | Reference |

|---|---|---|

| Fish (e.g., trout) | 0.2 - 0.5 mg/L | |

| Daphnia (water flea) | 0.01 mg/L | |

| Earthworms | High (specific LC50 not available) |

Chlordane exerts its biological effects primarily through:

- Neurotoxicity : It interferes with the normal functioning of neurotransmitters, particularly affecting the sodium channels in nerve cells.

- Endocrine Disruption : The compound mimics hormones and disrupts hormonal signaling pathways, which can lead to reproductive issues in wildlife.

- Bioaccumulation : Due to its lipophilic nature, Chlordane accumulates in fatty tissues of organisms, leading to higher concentrations up the food chain.

Environmental Impact

Chlordane's persistence in the environment is a major concern. It can remain in soil for years and has been detected in groundwater and surface waters. This environmental stability raises alarms about its long-term ecological effects.

Case Studies

- Aquatic Ecosystems : Studies have documented declines in fish populations in areas where Chlordane was heavily applied as a pesticide. For instance, research conducted in the Great Lakes region indicated significant bioaccumulation in fish species that were subsequently found to exhibit reproductive abnormalities and increased mortality rates .

- Soil Organisms : Research has shown that Chlordane negatively impacts soil health by reducing microbial diversity and altering soil community structures. A study found that earthworm populations were significantly diminished in soils treated with Chlordane compared to untreated controls .

Regulatory Status

Due to its toxicity and environmental persistence, Chlordane has been banned or restricted in many countries under various environmental protection regulations. In the United States, it was banned for agricultural use by the EPA in 1988 but continues to be a concern due to legacy contamination.

Properties

Molecular Formula |

C10H4Cl8 |

|---|---|

Molecular Weight |

407.7 g/mol |

IUPAC Name |

(1R,2R,6S,7R)-1,4,5,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]deca-3,8-diene |

InChI |

InChI=1S/C10H4Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h1-2,4-5H/t2-,4+,5?,8-,9-/m1/s1 |

InChI Key |

MXWWQTOZVNNERA-YEENQZKDSA-N |

Isomeric SMILES |

C1=C(C([C@@H]2[C@@H]1[C@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1=C(C(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.